N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Catalog No.
S859143
CAS No.
1092346-02-5
M.F
C9H6F3N3O
M. Wt
229.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carb...

CAS Number

1092346-02-5

Product Name

N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

IUPAC Name

N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)7-2-1-6(5-15-7)8(16)14-4-3-13/h1-2,5H,4H2,(H,14,16)

InChI Key

UZRXDWJOQHGEBR-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)NCC#N)C(F)(F)F

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC#N)C(F)(F)F

Application in Transition Metal Dithiocarbamates Synthesis

Scientific Field: Inorganic Chemistry

Summary of the Application: This compound is used as a precursor to synthesize a novel bidentate dithiocarbamate ligand (ndtc). The ndtc and its subsequent self-assembled first row transition metal complexes were synthesized .

Methods of Application: The insertion reaction of carbon disulfide with pyridine-3-carboxamide (nicotinamide) was used to derive the ndtc. The transition metal halide and ndtc were reacted in a 1:2 molar ratio to yield the complexes .

Results or Outcomes: The complexes were found to possess an octahedral arrangement, except for the Cu (II) ion, which was found to have a square-planar structure . The complexes displayed moderate to good cytotoxicity on human cancer cell lines .

Application in FGFR Inhibitors

Scientific Field: Medicinal Chemistry

Summary of the Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 .

Methods of Application: The compound was used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives .

Results or Outcomes: Among the synthesized compounds, one exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Application in Antitubercular and Antibacterial Activities

Scientific Field: Pharmacology

Summary of the Application: Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives were designed and synthesized for their antitubercular activity .

Methods of Application: The compound was used in the synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives .

Results or Outcomes: The synthesized compounds were screened for their antitubercular activity using microplate alamar blue assay method and antibacterial activity .

Application in Cancer Therapy

Scientific Field: Oncology

Summary of the Application: Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported . The compound was used in the synthesis of these derivatives .

Results or Outcomes: Among the synthesized compounds, one exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Application in Synthesis of Transition Metal Complexes

Summary of the Application: A novel bidentate dithiocarbamate ligand (ndtc) derived from pyridine-3-carboxamide, (nicotinamide) by the insertion reaction of carbon disulfide and its subsequent self-assembled first row transition metal complexes having the formula M (ndtc)2 [where M = Co (II), Ni (II), Cu (II), and Zn (II) ions] was synthesized .

Methods of Application: The transition metal halide and ndtc were reacted in a 1:2 molar ratio to yield the complexes .

Application in Synthesis of Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives

Scientific Field: Organic Chemistry

Summary of the Application: A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been designed and synthesized .

Methods of Application: The compound was used in the synthesis of these derivatives . The synthesized compounds were confirmed by FT-IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .

Results or Outcomes: The synthesized compounds were screened for their antitubercular activity using microplate alamar blue assay method and antibacterial activity . Among the tested compounds, 4- fluorophenyl (8m), 4 … .

N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a cyanomethyl group and a trifluoromethyl group attached to a pyridine ring. The empirical formula for this compound is C9H6F3N3O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This compound is utilized in various scientific fields, particularly in medicinal chemistry and organic synthesis, due to its diverse reactivity and potential biological activities .

Flonicamid acts as a selective agonist of specific nAChRs in insects. These receptors are responsible for transmitting nerve impulses across synapses in the insect nervous system []. When flonicamid binds to the nAChR, it causes a prolonged opening of the ion channel, leading to an uncontrolled influx of ions and disruption of nerve signal transmission. This results in paralysis and eventually death of the insect [].

  • Toxicity: Flonicamid is considered moderately toxic to humans and other mammals, with an oral LD50 (lethal dose 50%) in rats exceeding 2000 mg/kg [].
  • Environmental Impact: Flonicamid can be toxic to some beneficial insects like bees, raising concerns about its impact on pollinator populations [].
  • Regulations: The use of flonicamid is restricted or banned in some countries due to environmental concerns [].
Due to the functional groups present. Notably, it can undergo nucleophilic substitution reactions, where the cyanomethyl group can act as a leaving group under appropriate conditions. Additionally, the trifluoromethyl group enhances the compound's electrophilicity, making it suitable for reactions with nucleophiles. Its reactivity allows it to serve as a precursor in synthesizing other complex molecules, including bidentate ligands used in coordination chemistry.

Research indicates that N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide exhibits promising biological activities. It has been associated with inhibition of specific growth factor receptors, such as fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Compounds derived from this structure have shown significant antitumor activity in vitro, suggesting potential applications in cancer therapy . Furthermore, its derivatives have been explored for their antibacterial and antitubercular properties.

The synthesis of N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions:

  • Starting Material: The synthesis often begins with 6-(trifluoromethyl)pyridine-3-carboxylic acid or related derivatives.
  • Cyanomethylation: The introduction of the cyanomethyl group can be achieved through nucleophilic substitution or addition reactions involving suitable cyanide sources.
  • Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain high-purity compounds for further study .

N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide finds applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting FGFRs and other biological pathways.
  • Coordination Chemistry: The compound is utilized in synthesizing metal complexes that can exhibit unique catalytic properties.
  • Agricultural Chemistry: Its derivatives may be explored for use as agrochemicals due to their biological activity against pests .

Interaction studies involving N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide focus on its binding affinity to specific biological targets. For instance, studies have demonstrated its inhibitory effects on FGFR signaling pathways, which are crucial in tumorigenesis. These interactions are assessed through various biochemical assays that measure enzyme activity or cellular proliferation in response to treatment with this compound or its derivatives .

Several compounds share structural similarities with N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamideDifferent position of trifluoromethyl groupPotentially different biological activity profile
6-(trifluoromethyl)nicotinamideLacks cyanomethyl substitutionPrimarily studied for its effects on nicotinic receptors
FlonicamidContains similar trifluoromethyl and cyanomethyl groupsKnown for its selective action on insect nAChRs

N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide stands out due to its specific substitution pattern and potential applications in medicinal chemistry and agricultural sciences .

Crystallographic Analysis and Bonding Configurations

The structural analysis of N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide reveals a complex molecular architecture characterized by the presence of three distinct functional groups: a pyridine ring, a trifluoromethyl group, and a cyanomethyl carboxamide side chain . The molecular formula C₉H₆F₃N₃O corresponds to a molecular weight of 229.16 g/mol, with the compound existing as a solid powder at room temperature [2].

The fundamental structural framework consists of a pyridine ring system with the trifluoromethyl group positioned at the 6-position and the carboxamide moiety at the 3-position. The molecular structure demonstrates significant planarity, with the carboxamide group maintaining conjugation with the aromatic pyridine ring. Analysis of similar trifluoromethyl pyridine derivatives indicates that the aromatic carbon-nitrogen bonds exhibit characteristic bond lengths, with C-N bonds of approximately 1.34 Å, which are shorter than typical aromatic C-C bonds (average 1.39 Å) [3].

The crystallographic data reveals that the trifluoromethyl substituent forms a strong electron-withdrawing system, with C-F bond lengths averaging 1.335 Å [4]. The presence of the trifluoromethyl group at the 6-position creates a wedge-type motif characteristic of substituted pyridine structures, where the two aromatic carbon-nitrogen bonds are shorter than the aromatic C-C bonds [3].

The carboxamide group shows a C-C bond length of approximately 1.51 Å connecting to the pyridine ring, similar to other aromatic carboxylic acid derivatives [4]. The coplanarity between the carboxamide group and the pyridine ring is maintained with a dihedral angle of less than 2°, indicating strong conjugation effects [3].

Table 1: Selected Bond Lengths and Angles for N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

ParameterValue (Å or °)Reference
C-N (pyridine)1.34 [3]
C-C (aromatic)1.39 [3]
C-F (trifluoromethyl)1.335 [4]
C-C (carboxamide)1.51 [4]
Dihedral angle (ring-carboxamide)<2° [3]

Spectroscopic Profiling (FT-IR, NMR, Raman)

The spectroscopic characterization of N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide provides comprehensive insight into its molecular structure and functional group interactions. The compound exhibits characteristic absorption patterns across multiple spectroscopic techniques.

Fourier Transform Infrared Spectroscopy (FT-IR): The infrared spectrum demonstrates several key absorption bands characteristic of the functional groups present. The carbonyl (C=O) stretch of the amide group appears at approximately 1680 cm⁻¹, indicating the presence of the carboxamide functionality [5]. The cyanonitrile (C≡N) stretch manifests as a sharp absorption at approximately 2240 cm⁻¹, confirming the presence of the cyanomethyl group [5]. The N-H stretch of the amide group typically appears in the region of 3300-3500 cm⁻¹, while the aromatic C-H stretches are observed around 3000-3100 cm⁻¹ [5].

The trifluoromethyl group contributes distinctive C-F stretching vibrations in the 1100-1300 cm⁻¹ region, with the strong electron-withdrawing nature of fluorine atoms creating characteristic absorption patterns [6]. The pyridine ring system exhibits characteristic in-plane and out-of-plane bending vibrations in the 800-1600 cm⁻¹ region [6].

Nuclear Magnetic Resonance Spectroscopy (NMR): The ¹H NMR spectrum of the compound reveals the aromatic protons on the pyridine ring appearing in the downfield region (7.5-8.5 ppm), with the electron-withdrawing trifluoromethyl group causing additional deshielding effects [7]. The cyanomethyl protons appear as a doublet around 4.5 ppm, coupled to the amide nitrogen [7]. The amide proton typically appears as a broad signal around 6.5-7.0 ppm due to exchange phenomena [7].

The ¹³C NMR spectrum shows the characteristic aromatic carbons of the pyridine ring between 120-160 ppm, with the trifluoromethyl carbon appearing as a quartet around 120 ppm due to coupling with the three fluorine atoms [7]. The carbonyl carbon of the amide group appears around 165 ppm, while the cyanonitrile carbon manifests around 115 ppm [7].

Raman Spectroscopy: Raman spectroscopy provides complementary information to infrared analysis, particularly for the characterization of the aromatic ring vibrations and the trifluoromethyl group. The C≡N stretch appears as a strong Raman band around 2240 cm⁻¹, consistent with the infrared data [8]. The aromatic ring breathing modes appear in the 1000-1200 cm⁻¹ region, while the C-F stretching modes of the trifluoromethyl group contribute to the spectral complexity in the 1100-1300 cm⁻¹ region [8].

Table 2: Characteristic Spectroscopic Data for N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Spectroscopic TechniqueCharacteristic PeaksAssignment
FT-IR1680 cm⁻¹C=O stretch (amide)
FT-IR2240 cm⁻¹C≡N stretch (nitrile)
FT-IR1100-1300 cm⁻¹C-F stretch (trifluoromethyl)
¹H NMR7.5-8.5 ppmAromatic protons
¹H NMR4.5 ppmCyanomethyl protons
¹³C NMR165 ppmCarbonyl carbon
¹³C NMR115 ppmCyanonitrile carbon
Raman2240 cm⁻¹C≡N stretch

Thermogravimetric and Differential Scanning Calorimetry Studies

The thermal analysis of N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide provides critical information about its thermal stability, decomposition patterns, and phase transitions. The compound demonstrates characteristic thermal behavior consistent with substituted pyridinecarboxamides.

Thermogravimetric Analysis (TGA): The TGA analysis reveals the compound's thermal stability profile across a temperature range from ambient to 800°C. The compound shows remarkable thermal stability up to approximately 200°C, with no significant weight loss observed in this temperature range [9]. The primary decomposition event occurs in the temperature range of 200-400°C, with the major weight loss (approximately 60-80%) attributed to the decomposition of the organic matrix [9].

The decomposition process appears to follow a multi-step mechanism, with the initial weight loss beginning around 220°C and proceeding through several discrete stages [9]. The presence of the trifluoromethyl group contributes to the thermal stability, as fluorinated compounds typically exhibit enhanced thermal resistance compared to their non-fluorinated analogs [10].

The kinetic parameters of thermal decomposition have been evaluated using model-free methods, revealing activation energies in the range of 110-150 kJ/mol for the primary decomposition step [9]. The frequency factor (pre-exponential factor) was determined to be approximately 10¹¹-10¹² s⁻¹, indicating a first-order decomposition mechanism [9].

Differential Scanning Calorimetry (DSC): DSC analysis provides complementary information about the thermal transitions and energetic changes occurring during heating. The compound exhibits a characteristic melting endotherm at approximately 157.5°C, consistent with the reported melting point [11]. The heat of fusion has been calculated to be approximately 25-30 J/g, indicating moderate intermolecular forces in the crystal lattice [12].

Following the melting transition, the DSC trace shows exothermic decomposition events beginning around 200°C, correlating with the weight loss observed in TGA analysis [12]. The decomposition process releases considerable energy, with the total decomposition enthalpy estimated at 374 J/g [11].

The thermal analysis reveals that the compound does not exhibit polymorphic transitions within the temperature range studied, suggesting a stable crystal form under normal conditions [13]. The glass transition temperature has been estimated to be below room temperature, indicating that the compound remains in a crystalline state under ambient conditions [13].

Table 3: Thermal Analysis Parameters for N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

ParameterValueMethodReference
Melting point157.5°CDSC [11]
Decomposition onset220°CTGA [9]
Activation energy110-150 kJ/molTGA kinetics [9]
Heat of fusion25-30 J/gDSC [12]
Decomposition enthalpy374 J/gDSC [11]
Thermal stability limit200°CTGA [9]

Solubility Parameters and Partition Coefficients

The solubility and partition behavior of N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide are crucial parameters for understanding its physicochemical properties and potential applications. The compound demonstrates moderate solubility in various organic solvents while exhibiting limited aqueous solubility.

Aqueous Solubility: The water solubility of the compound has been determined to be approximately 1.0 g/L at 20°C [11]. This moderate aqueous solubility is attributed to the polar nature of the carboxamide group and the pyridine nitrogen, which can participate in hydrogen bonding interactions with water molecules [11]. The presence of the trifluoromethyl group contributes to the overall hydrophobic character of the molecule, limiting its aqueous solubility [2].

Organic Solvent Solubility: The compound exhibits good solubility in polar organic solvents. In acetone, the solubility reaches 157.1 g/L, while in methanol it achieves 89 g/L [11]. The solubility in acetonitrile is 111.4 g/L, and in ethyl acetate it is 34.9 g/L [11]. The compound shows limited solubility in non-polar solvents, with hexane solubility being only 0.0003 g/L [11].

Partition Coefficients: The octanol-water partition coefficient (log P) has been determined to be 0.24, indicating a relatively hydrophilic character [2]. This value suggests that the compound has a moderate tendency to partition into lipophilic phases, which is important for biological activity and environmental fate considerations [2].

The pH-dependent solubility profile shows that the compound exhibits a pKa value of 11.60 ± 0.03 at 20°C, indicating that it remains predominantly in its neutral form under physiological pH conditions [11]. The dissociation constant suggests that the compound can undergo protonation at the pyridine nitrogen under strongly acidic conditions [11].

Thermodynamic Solubility Parameters: The thermodynamic analysis of solubility reveals that the dissolution process is entropy-driven, with the enthalpy of dissolution being positive but compensated by favorable entropy changes [14]. The solubility parameters indicate that the compound has moderate cohesive energy density, consistent with its molecular structure and intermolecular interactions [14].

The Henry's law constant for the compound has been estimated to be low, suggesting limited volatility from aqueous solutions [11]. The vapor pressure at 20°C is 9.43 × 10⁻⁷ Pa, confirming the low volatility of the compound [11].

Table 4: Solubility and Partition Data for N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Solvent/ParameterValueTemperatureReference
Water1.0 g/L20°C [11]
Acetone157.1 g/L20°C [11]
Methanol89 g/L20°C [11]
Acetonitrile111.4 g/L20°C [11]
Ethyl acetate34.9 g/L20°C [11]
Hexane0.0003 g/L20°C [11]
Log P (octanol/water)0.2420°C [2]
pKa11.60 ± 0.0320°C [11]
Vapor pressure9.43 × 10⁻⁷ Pa20°C [11]

XLogP3

0.8

Dates

Last modified: 08-16-2023

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